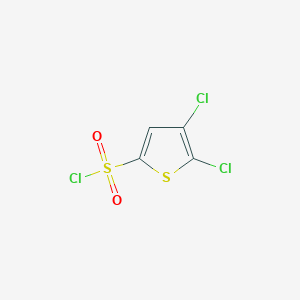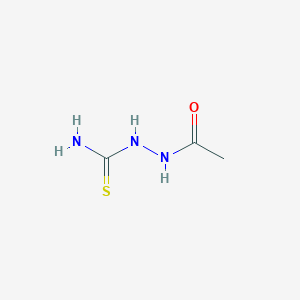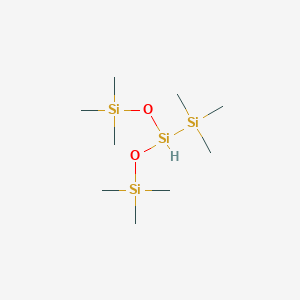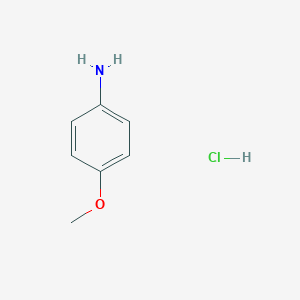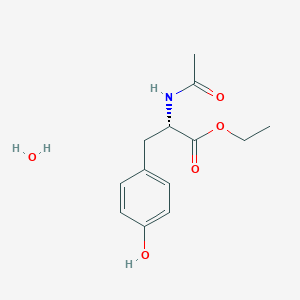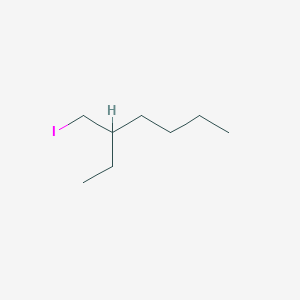
2-Ethylhexyl iodide
Overview
Description
2-Ethylhexyl iodide, also known as 2-Ethyl-1-iodohexane, is a chemical compound with the molecular formula C8H17I . It is used in laboratory chemicals and the manufacture of substances .
Synthesis Analysis
The synthesis of 2-Ethylhexyl iodide can be achieved through the Williamson Ether Synthesis, an SN2 reaction involving an alkyl halide and an alkoxide .Molecular Structure Analysis
The molecular structure of 2-Ethylhexyl iodide is represented by the linear formula CH3(CH2)3CH(C2H5)CH2I . It has a molecular weight of 240.13 .Physical And Chemical Properties Analysis
2-Ethylhexyl iodide is a liquid at room temperature . It has a density of 1.337 g/mL at 25 °C , a boiling point of 90 °C/18 mmHg , and a refractive index (n20/D) of 1.491 .Scientific Research Applications
Environmental Science and Pollution Research
DEHP is a global environmental pollutant . It’s used in a wide variety of products and applications, including medical devices, gelling agents, adhesives, lubricants, cosmetics, dispersants, and emulsifying agents . It’s also found in many household and consumer goods .
Method of Application
DEHP can be absorbed into the human body through the air, food, water, and skin . After entering the human body, DEHP is rapidly converted to mono (2-ethylhexyl) phthalate (MEHP), which has greater toxicity than DEHP .
Results or Outcomes
Exposure to DEHP mainly targets the reproductive, neurodevelopment, and respiratory systems . Human studies reported that exposure to this contaminant had carcinogenic effects and influenced neurodevelopment in early life .
Thyroid Research
DEHP is a ubiquitous environmental endocrine disruptor . It can damage the thyroid tissue and disrupt the function .
Method of Application
DEHP is widely used in children’s toys, packaging materials, personal care products, and other plastic products as a plasticizer . It’s released from the plastic to the environment, then it will be absorbed into the human body through the air, food, water and skin .
Results or Outcomes
Researches have shown that DEHP exposure is closely related to the occurrence and development of thyroid-related diseases .
Conducting Polymers
Conducting polymers have been deeply investigated since their discovery in the mid-1970s . They have a wide range of applications due to their intrinsic characteristics .
Method of Application
Conducting polymers can be prepared using template-assisted polymerization . This generates materials that have a unique and highly reproducible morphology .
Results or Outcomes
Conducting polymers are used in various applications such as sensors , biosensors , batteries , supercapacitors , drug release , artificial muscles , and photovoltaic devices .
Food Industry
2-Ethylhexyl derivatives are used in the food industry .
Method of Application
These derivatives are used as flavorings . They are added to food to enhance or modify its taste .
Results or Outcomes
The use of 2-Ethylhexyl derivatives in food can improve the overall sensory experience of the food .
Organic Electronics
2-Ethylhexyl derivatives are used in the field of organic electronics .
Method of Application
Starting from a chiral resolution of 2-ethylhexanoic acid followed by conversions of functional groups without interfering with the enantiopurity, an enantiopure 2-ethylhexyl group can be introduced onto dinaphtho .
Results or Outcomes
The performance of organic field-effect transistors (OFETs) based on thin films of the R-, S-, and racemic EH-DNTTs were affected by the deposition method, and not by the stereoisomerism .
Environmental Science and Pollution Research
2-Ethylhexyl derivatives are used in environmental science and pollution research .
Method of Application
Di (2-ethylhexyl) phthalate (DEHP) is a global environmental pollutant and is used in a wide variety of products and applications .
Results or Outcomes
The performance of the electrochemical oxidation process for the removal of DEHP was studied .
Safety And Hazards
2-Ethylhexyl iodide is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing its mist or vapors, and to use personal protective equipment such as gloves and eye protection .
properties
IUPAC Name |
3-(iodomethyl)heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17I/c1-3-5-6-8(4-2)7-9/h8H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPGSEJRPYSCDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883705 | |
| Record name | Heptane, 3-(iodomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | 2-Ethylhexyl iodide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19596 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2-Ethylhexyl iodide | |
CAS RN |
1653-16-3 | |
| Record name | 3-(Iodomethyl)heptane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1653-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Heptane, 3-(iodomethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001653163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptane, 3-(iodomethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Heptane, 3-(iodomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(iodomethyl)heptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.201 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




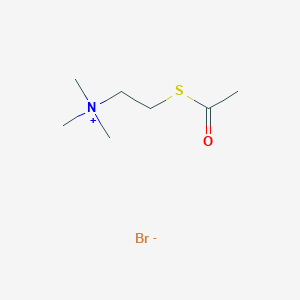


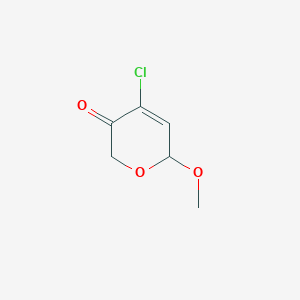
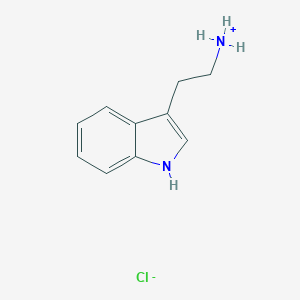
![3H,6H-Thieno[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,trans-(9CI)](/img/structure/B167250.png)

